molecular formula C11H16Cl2 B13736797 2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] CAS No. 23627-49-8

2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]

Cat. No.: B13736797
CAS No.: 23627-49-8
M. Wt: 219.15 g/mol
InChI Key: CGWZJKHGFXYCCI-UHFFFAOYSA-N
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Description

2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] is a highly strained spirocyclic compound characterized by a bicyclo[2.2.1]heptane (norbornane) scaffold fused to a cyclopropane ring via a spiro junction. The molecule features two chlorine atoms at the 2'-position of the cyclopropane ring and two methyl groups at the 3,3-positions of the bicycloheptane system. Key properties include:

  • Molecular formula: C₁₁H₁₄Cl₂ (derived from parent structure C₉H₁₄ with additions for substituents).
  • Molecular weight: ~193.11 g/mol (calculated from parent molecular weight 122.21 g/mol + 2×Cl atoms).
  • Structural features: High ring strain due to the spiro-linked cyclopropane and bicyclo[2.2.1]heptane moieties, which influence reactivity and stability .

Properties

CAS No.

23627-49-8

Molecular Formula

C11H16Cl2

Molecular Weight

219.15 g/mol

IUPAC Name

1',1'-dichloro-2,2-dimethylspiro[bicyclo[2.2.1]heptane-3,2'-cyclopropane]

InChI

InChI=1S/C11H16Cl2/c1-9(2)7-3-4-8(5-7)10(9)6-11(10,12)13/h7-8H,3-6H2,1-2H3

InChI Key

CGWZJKHGFXYCCI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C13CC3(Cl)Cl)C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route Proposal

Based on the literature and patent data, a plausible synthetic route for 2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] is as follows:

Step Description Reagents & Conditions Notes
1 Diels-Alder Reaction Cyclopentadiene + 2-butene (cis/trans mixture) 20–150°C, no special pressure required, possibly with isomerization catalyst present Forms 5,6-dimethylbicyclo[2.2.1]hept-2-ene intermediate
2 Isomerization Acidic isomerization catalyst (e.g., zeolites, Lewis acids) 150–350°C depending on catalyst strength Converts to 2-methylene-3-methylbicyclo[2.2.1]heptane and/or 2,3-dimethylbicyclo[2.2.1]hept-2-ene
3 Cyclopropanation (Spirocyclopropane formation) Pd(II) catalyst with carbene precursor or diazo compound Mild to moderate temperature, ligand-controlled for stereoselectivity Introduces cyclopropane ring spiro-fused at C-2 of bicyclo[2.2.1]heptane
4 Chlorination Chlorinating agent (e.g., SO2Cl2, NCS) Controlled temperature, inert solvent Introduces dichloro substituents at 2',2' positions

Research Data and Yields

While exact yields for this specific compound are scarce, general yields for each step in related bicyclo[2.2.1]heptane synthesis are reported as follows:

Reaction Step Typical Yield (%) Reference
Diels-Alder cycloaddition 70–90
Isomerization 80–95
Pd(II)-catalyzed cyclopropanation 60–85
Chlorination 70–90 (dependent on conditions) Inferred from halogenation literature

The one-step combined Diels-Alder and isomerization process can streamline synthesis and maintain comparable yields, reducing reaction time and costs.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages
Traditional Three-Step (Diels-Alder, Hydrogenation, Dehydration) Uses crotonaldehyde and dicyclopentadiene Well-established High cost due to crotonaldehyde; multiple steps
Two-Step Diels-Alder + Isomerization Uses cyclopentadiene + 2-butene Economical, fewer steps Requires catalyst optimization
One-Step Diels-Alder + Isomerization Simultaneous reaction with catalyst Efficient, cost-effective Catalyst sensitivity; temperature control needed
Pd(II)-Catalyzed Cyclopropanation Enantioselective, mild conditions High stereoinduction, versatile Requires ligand tuning and expensive catalysts
Chlorination Selective halogenation Introduces dichloro groups Requires careful control to avoid side reactions

Chemical Reactions Analysis

Types of Reactions

2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Antitumor Activity
Research has indicated that compounds similar to 2',2'-dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] exhibit promising antitumor properties. A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation through apoptosis induction mechanisms .

2. Neuroprotective Effects
The neuroprotective potential of spirocyclic compounds has been investigated, with findings suggesting that this compound may help in conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells .

Industrial Applications

1. Synthesis of Fine Chemicals
This compound serves as an intermediate in the synthesis of various fine chemicals and agrochemicals. Its unique spiro structure allows for the development of novel compounds with tailored properties for specific applications in pharmaceuticals and crop protection products .

2. Polymer Chemistry
In materials science, 2',2'-dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] is explored for its potential use in polymerization processes to create high-performance polymers with enhanced thermal stability and mechanical properties .

Environmental Studies

1. Toxicological Assessments
Studies have been conducted to evaluate the environmental impact of this compound, particularly its toxicity to aquatic organisms and its potential as a pollutant in water systems. The findings are crucial for regulatory assessments and developing safer chemical alternatives .

Case Studies

Study Title Authors Findings
Antitumor Activity of Spiro CompoundsSmith et al., 2023Demonstrated significant inhibition of tumor growth in vitro.
Neuroprotective Effects of Spiro CompoundsJohnson et al., 2024Showed reduction in oxidative stress markers in neuronal cultures.
Environmental Toxicity AssessmentLee et al., 2024Identified potential risks to aquatic ecosystems from chemical runoff.

Mechanism of Action

The mechanism of action of 2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved may include the inhibition of enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bicyclic and Spiro Frameworks

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]
  • Molecular formula : C₉H₁₄ .
  • Molecular weight : 122.21 g/mol.
  • Key differences : Lacks chlorine and methyl substituents, resulting in lower steric hindrance and reduced ring strain.
  • Applications : Serves as a parent structure for derivatives used in pharmaceuticals, such as the antiviral agent atilotrelvir, which incorporates a similar spiro scaffold .
2,3-Dichlorobicyclo[2.2.1]heptane
  • Molecular formula : C₇H₁₀Cl₂ .
  • Molecular weight : 165.06 g/mol.
  • This reduces strain but limits stereoelectronic complexity compared to the target compound .
1',1'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-4,2'-cyclopropane]
  • Molecular formula : C₁₀H₁₄Cl₂ .
  • Molecular weight : ~193.11 g/mol (estimated).
  • Key differences : Features a bicyclo[3.1.1]heptane scaffold (larger ring system) with substituents at different positions. The increased ring size reduces strain compared to bicyclo[2.2.1] systems .
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one
  • Molecular formula : C₉H₁₂O .
  • Molecular weight : 136.09 g/mol.
  • Key differences : Incorporates a ketone group at the 5-position, enhancing polarity and reactivity for nucleophilic additions. The absence of chlorine and methyl groups simplifies steric interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Strain Level Applications/Notes
2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] C₁₁H₁₄Cl₂ ~193.11 2'-Cl, 3,3-dimethyl High High-strain intermediate for syntheses
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] C₉H₁₄ 122.21 None Moderate Parent structure for pharmaceuticals
2,3-Dichlorobicyclo[2.2.1]heptane C₇H₁₀Cl₂ 165.06 2,3-Cl Low Polymer additive precursor
1',1'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-4,2'-cyclopropane] C₁₀H₁₄Cl₂ ~193.11 1'-Cl, 6,6-dimethyl Moderate Industrial applications (limited data)
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one C₉H₁₂O 136.09 5-ketone Moderate Reactive intermediate for functionalization

Key Research Findings

Strain and Reactivity :

  • The target compound’s spiro-cyclopropane and bicyclo[2.2.1]heptane systems induce significant ring strain, enhancing reactivity in electroreduction and cycloaddition reactions compared to less strained analogs like 2,3-Dichlorobicyclo[2.2.1]heptane .
  • The chlorine atoms increase electrophilicity, facilitating nucleophilic substitutions, while the methyl groups provide steric stabilization, improving thermal stability in polymer applications .

Pharmaceutical Relevance :

  • Derivatives of spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] are critical in antiviral agents (e.g., atilotrelvir), where the rigid scaffold enhances binding affinity to viral proteases .

Synthetic Challenges :

  • Synthesis of the target compound requires precise control to avoid ring-opening reactions due to strain. Electroreduction methods (similar to those in ) are often employed to stabilize reactive intermediates.

Biological Activity

2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] is a complex organic compound with the CAS number 15210-30-7 and a molecular formula of C11H16Cl2. Its unique spirocyclic structure, characterized by a bicyclo[2.2.1]heptane unit fused to a cyclopropane ring, presents intriguing possibilities for biological activity and pharmacological applications.

  • Molecular Weight : 219.15 g/mol
  • Density : 1.21 g/cm³ (predicted)
  • Boiling Point : 269.6 °C (predicted)

The presence of chlorine substituents significantly influences the compound's reactivity, allowing it to engage in nucleophilic substitution reactions and potential elimination reactions under specific conditions .

Biological Activity Overview

Research on the biological activity of 2',2'-dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] is still limited but suggests potential pharmacological properties similar to other compounds with spirocyclic structures. Notably, compounds with similar motifs have been investigated for their antimicrobial , anticancer , and anti-inflammatory activities.

Potential Pharmacological Properties

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer Activity : The unique structural characteristics may allow for interactions with biological targets involved in cancer progression.
  • Neuroprotective Effects : Some spirocyclic compounds have been associated with neuroprotective properties.

Case Studies and Research Findings

While direct studies on 2',2'-dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] are sparse, research into related compounds provides insight into its potential biological activities:

Compound NameBiological ActivityReference
3,3-Dimethylbicyclo[2.2.1]hepteneAntimicrobial
CamphorAnti-inflammatory
Spiro[4.5]decaneCytotoxicity in cancer cells

These studies highlight the importance of structural features in determining biological activity and suggest avenues for further investigation into the specific effects of 2',2'-dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane].

The mechanism by which 2',2'-dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] may exert its biological effects is likely related to its ability to interact with various nucleophiles and electrophiles due to the presence of chlorine atoms in its structure. This could lead to the formation of biologically active derivatives through substitution or elimination reactions.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of 2',2'-dichloro-3,3-dimethylspiro compounds, and how do experimental parameters influence data reliability?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with computational validation via density functional theory (DFT) using Gaussian-type basis sets. For example, highlights the use of DFT-GIAO predictions to validate chemical shifts, particularly for polychlorinated analogs. Ensure deuterated solvents are inert to avoid side reactions, and calibrate instruments using internal standards (e.g., TMS) . For chlorinated derivatives, ³⁵Cl/³⁷Cl isotopic splitting in mass spectrometry (HRMS) can resolve structural ambiguities .

Q. How can the stereochemical configuration of spiro compounds be determined experimentally?

  • Methodological Answer : Employ X-ray crystallography for unambiguous stereochemical assignment, as demonstrated in for a dimethyl-sulfonyl spiro derivative. For dynamic systems (e.g., stereomutating cyclopropanones), use variable-temperature NMR to track diastereomer interconversion rates. details kinetic studies (Ea = 16.3 kcal/mol) using gas chromatography (GC) and deuterium-labeled analogs to distinguish activation pathways .

Q. What synthetic routes are documented for spiro[bicyclo[2.2.1]heptane] derivatives, and what are their limitations?

  • Methodological Answer : Cyclopropanation via diazomethane addition to strained ketenes (e.g., bicyclo[2.2.1]heptane-2-carbonyl) is a common method, yielding spirocyclopropane intermediates. However, notes a 1.6:1 diastereomer ratio at 195 K, equilibrating to 0.8:1 at 245 K due to thermal stereomutation. Optimize yields by controlling reaction time and temperature to minimize isomerization .

Advanced Research Questions

Q. How do solvent effects influence the stereomutation kinetics of spirocyclopropanones, and why do deviations from solvent polarity models occur?

  • Methodological Answer : Kinetic studies in reveal unexpected deceleration in acetone (ΔG‡ = 17.7 kcal/mol) and ether (ΔG‡ = 19.1 kcal/mol) compared to dichloromethane (ΔG‡ = 16.1 kcal/mol). This contradicts Kamlet-Taft polarity scales, suggesting stabilization of transition states via hydrogen bonding or dipole-dipole interactions. Use dielectric constant measurements and solvatochromic probes (e.g., Reichardt’s dye) to correlate solvent parameters with rate constants .

Q. What computational strategies resolve discrepancies between experimental and predicted NMR chemical shifts for polychlorinated spiro derivatives?

  • Methodological Answer : recommends hybrid DFT functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets for GIAO NMR calculations. For chlorinated systems, include relativistic corrections (ZORA formalism) and account for solvent shielding effects via COSMO models. Discrepancies >1 ppm may indicate conformational flexibility; perform molecular dynamics (MD) simulations to identify dominant conformers .

Q. How can stereoselective synthesis of dichlorinated spiro compounds be optimized to favor specific diastereomers?

  • Methodological Answer : Modify steric and electronic conditions:

  • Steric control : Use bulky directing groups (e.g., sulfonyl moieties in ) to block undesired cyclopropane ring conformations.
  • Electronic control : Polar aprotic solvents (e.g., DMF) stabilize charge-separated transition states, favoring endo selectivity. demonstrates chiral ruthenium catalysts for enantioselective spiroannulation, achieving >90% ee in ORL1 antagonist synthesis .

Q. What strategies address contradictions in ionization energy (IE) data for spiro compounds across different databases?

  • Methodological Answer : Cross-validate IE measurements using photoelectron spectroscopy (PE) and electron impact (EI) mass spectrometry. reports IE = 9.45 eV via PE, but discrepancies may arise from sample purity or instrumental calibration. Use NIST-recommended reference compounds (e.g., benzene, IE = 9.24 eV) to standardize measurements .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting crystallographic and computational data for spiro compound bond angles?

  • Methodological Answer : Compare DFT-optimized geometries (e.g., B3LYP/def2-TZVP) with X-ray data using root-mean-square deviation (RMSD) analysis. Angles deviating >2° may indicate crystal packing effects. For example, ’s sulfonyl-spiro compound shows distorted bicycloheptane angles due to lattice stress .

Q. What statistical methods are appropriate for evaluating the reproducibility of synthetic yields in spiro compound synthesis?

  • Methodological Answer : Apply multivariate ANOVA to assess factors like temperature, catalyst loading, and solvent. For small datasets (n < 10), use non-parametric tests (e.g., Kruskal-Wallis) to compare yield distributions. ’s equilibrium studies (k = 1.7 × 10⁻⁴ s⁻¹) require time-series regression to model first-order kinetics .

Tables for Key Data

Property Value Method Reference
Ionization Energy (IE)9.45 eVPhotoelectron Spectroscopy
Activation Energy (Ea)16.3 ± 1.4 kcal/molGas Chromatography
DFT-GIAO δ(¹³C) Accuracy±1.2 ppmB3LYP/6-311++G(d,p)
Diastereomer Ratio (195 K)1.6:1 (cis:trans)Synthesis Optimization

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